2-Desbutyl-2-isopentyl-5-methylItraconazole
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Overview
Description
2-Desbutyl-2-isopentyl-5-methylItraconazole: is a derivative of itraconazole, a well-known antifungal agent. This compound has a molecular formula of C37H42Cl2N8O4 and a molecular weight of 733.69 g/mol . It is primarily used in proteomics research and has shown potential in various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Desbutyl-2-isopentyl-5-methylItraconazole involves multiple steps, starting from itraconazole. The process typically includes:
Desbutylation: Removal of the butyl group from itraconazole.
Isopentylation: Introduction of an isopentyl group.
Methylation: Addition of a methyl group at the 5th position.
These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-Desbutyl-2-isopentyl-5-methylItraconazole undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to simpler compounds using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration reactions to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, ethanol, and room temperature.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and appropriate solvents.
Major Products
Scientific Research Applications
2-Desbutyl-2-isopentyl-5-methylItraconazole has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its antifungal properties and potential use in treating fungal infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Desbutyl-2-isopentyl-5-methylItraconazole involves inhibition of fungal cytochrome P450 enzymes, particularly lanosterol 14α-demethylase. This inhibition disrupts the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell death. The compound’s molecular targets and pathways are similar to those of itraconazole but with enhanced specificity and potency .
Comparison with Similar Compounds
2-Desbutyl-2-isopentyl-5-methylItraconazole can be compared with other itraconazole derivatives:
Itraconazole: The parent compound with broad-spectrum antifungal activity.
Hydroxyitraconazole: A metabolite with similar antifungal properties.
Desbutylitraconazole: Another derivative with modified pharmacokinetics.
The uniqueness of this compound lies in its enhanced antifungal activity and specificity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-[4-[4-[4-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-methyl-2-(3-methylbutyl)-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42Cl2N8O4/c1-26(2)14-15-46-36(48)47(27(3)42-46)31-7-5-29(6-8-31)43-16-18-44(19-17-43)30-9-11-32(12-10-30)49-21-33-22-50-37(51-33,23-45-25-40-24-41-45)34-13-4-28(38)20-35(34)39/h4-13,20,24-26,33H,14-19,21-23H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEUGMJIMOBNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl)CCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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